5-bromo-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE is a complex organic compound that features a bromine atom, a thiophene ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the bromine atom through bromination reactions. The pyrazole moiety is then attached via nucleophilic substitution reactions. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Substitution: Nucleophiles like sodium azide or thiourea are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-THIOPHENESULFONAMIDE: Lacks the pyrazole moiety.
N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE: Lacks the bromine atom.
5-BROMO-N~2~-METHYL-2-THIOPHENESULFONAMIDE: Lacks the pyrazole moiety and the additional methyl group.
Uniqueness
The presence of both the bromine atom and the pyrazole moiety in 5-BROMO-N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-THIOPHENESULFONAMIDE
Properties
Molecular Formula |
C10H12BrN3O2S2 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H12BrN3O2S2/c1-13(7-8-5-6-12-14(8)2)18(15,16)10-4-3-9(11)17-10/h3-6H,7H2,1-2H3 |
InChI Key |
BOCRTDCMZDFAQN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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